molecular formula C17H17D3N2O3 B602682 (±)-Nicotine-D3 salicylate CAS No. 1173021-00-5

(±)-Nicotine-D3 salicylate

Cat. No.: B602682
CAS No.: 1173021-00-5
M. Wt: 303.37
InChI Key:
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Description

(±)-Nicotine-D3 salicylate is a deuterated form of nicotine, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research to study the pharmacokinetics and metabolism of nicotine, as the deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry. The salicylate component is derived from salicylic acid, which is known for its anti-inflammatory properties.

Scientific Research Applications

(±)-Nicotine-D3 salicylate is widely used in scientific research, including:

    Pharmacokinetics Studies: The deuterated form allows for precise tracking of nicotine metabolism in the body using mass spectrometry.

    Toxicology Research: It helps in understanding the toxicological effects of nicotine and its metabolites.

    Drug Development: Used in the development of nicotine replacement therapies and other related drugs.

    Biological Studies: Investigates the interaction of nicotine with various biological targets, including receptors and enzymes.

Mechanism of Action

Nicotine, a component of “(±)-Nicotine-D3 salicylate”, acts as an agonist at nicotinic acetylcholine receptors . In the brain, nicotine binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways .

Safety and Hazards

“(±)-Nicotine-D3 salicylate” is classified as a hazard class 6.1 substance . It is fatal if swallowed, in contact with skin, or if inhaled . It is also toxic to aquatic life with long-lasting effects . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (±)-Nicotine-D3 salicylate typically involves the following steps:

    Deuteration of Nicotine: Nicotine is subjected to a deuteration process where hydrogen atoms are replaced by deuterium. This can be achieved using deuterium gas or deuterated solvents under specific conditions.

    Formation of Salicylate Salt: The deuterated nicotine is then reacted with salicylic acid to form the salicylate salt. This reaction usually occurs in an aqueous or alcoholic medium, with the pH adjusted to facilitate salt formation.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of nicotine are deuterated using industrial-scale reactors.

    Salt Formation: The deuterated nicotine is then reacted with salicylic acid in large mixing tanks, followed by purification and crystallization to obtain the final product.

Chemical Reactions Analysis

(±)-Nicotine-D3 salicylate undergoes various chemical reactions, including:

    Oxidation: The nicotine component can be oxidized to form nicotine N-oxide. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of nicotine can lead to the formation of dihydronicotine. Reducing agents such as sodium borohydride are typically used.

    Substitution: The salicylate component can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups. This can be achieved using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed:

    Oxidation: Nicotine N-oxide.

    Reduction: Dihydronicotine.

    Substitution: Various substituted salicylates.

Comparison with Similar Compounds

    Nicotine: The non-deuterated form of (±)-Nicotine-D3 salicylate.

    Nicotine N-oxide: An oxidized metabolite of nicotine.

    Dihydronicotine: A reduced form of nicotine.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide a distinct mass difference useful in analytical studies. This makes it particularly valuable in research settings where precise tracking of nicotine and its metabolites is required.

Properties

CAS No.

1173021-00-5

Molecular Formula

C17H17D3N2O3

Molecular Weight

303.37

Purity

95% by HPLC; 98% atom D

Related CAS

29790-52-1 (unlabelled)

Synonyms

1-(Methyl-D3)-2-(3-pyridyl)-pyrrolidine salicylate salt

tag

Nicotine Impurities

Origin of Product

United States

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